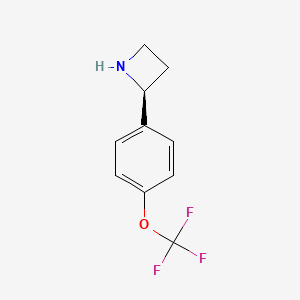![molecular formula C16H18N6O3S B12940970 9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine CAS No. 832717-12-1](/img/structure/B12940970.png)
9-[6-(Methanesulfonyl)pyridin-3-yl]-6-[(piperidin-4-yl)oxy]-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” is a synthetic organic compound that belongs to the class of purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and purine moieties, followed by their functionalization and coupling.
Preparation of Pyridine Moiety: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Coupling with Purine: The purine ring can be synthesized separately and then coupled with the functionalized pyridine ring through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
“9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine: can be compared with other purine derivatives, such as:
Uniqueness
The uniqueness of “9-(6-(Methylsulfonyl)pyridin-3-yl)-6-(piperidin-4-yloxy)-9H-purine” lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
832717-12-1 |
|---|---|
Formule moléculaire |
C16H18N6O3S |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
9-(6-methylsulfonylpyridin-3-yl)-6-piperidin-4-yloxypurine |
InChI |
InChI=1S/C16H18N6O3S/c1-26(23,24)13-3-2-11(8-18-13)22-10-21-14-15(22)19-9-20-16(14)25-12-4-6-17-7-5-12/h2-3,8-10,12,17H,4-7H2,1H3 |
Clé InChI |
PYWNNSRABMTFIQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=NC=C(C=C1)N2C=NC3=C2N=CN=C3OC4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



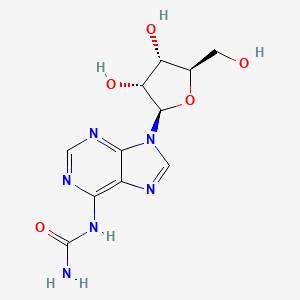
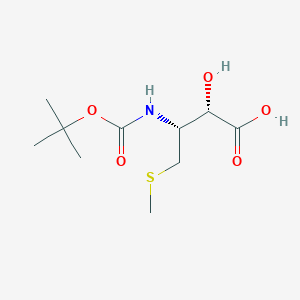




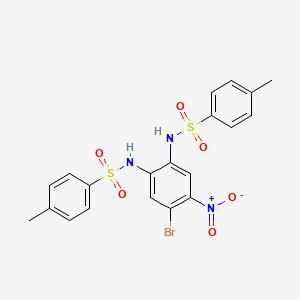



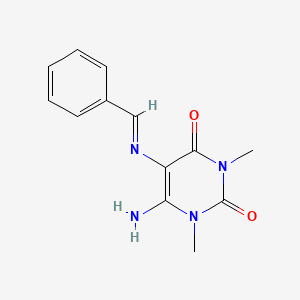
![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
